1-{6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE
Overview
Description
1-{6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE is a heterocyclic compound that features a triazolopyrimidine core fused with a piperazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the heterocyclic rings contributes to its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a microwave-mediated, catalyst-free reaction involving enaminonitriles and benzohydrazides.
Functionalization of the Core: The triazolopyrimidine core can be further functionalized by introducing the piperazine and pyridine moieties through nucleophilic substitution reactions under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the microwave-mediated synthesis and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyrimidine core or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-{6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for developing drugs targeting various biological pathways.
Biological Studies: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Material Science: The compound’s unique structure and properties make it useful in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-{6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their catalytic functions. This inhibition can modulate various signaling pathways, leading to therapeutic effects in conditions such as inflammation and cancer.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused heterocyclic ring system and have been studied as CDK2 inhibitors.
Uniqueness: 1-{6-ETHYL-2,5-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to the specific arrangement of its functional groups, which confer distinct biological activities and chemical reactivity. Its combination of a triazolopyrimidine core with a piperazine ring and a pyridine moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
6-ethyl-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-4-15-13(2)20-18-21-14(3)22-25(18)17(15)24-11-9-23(10-12-24)16-7-5-6-8-19-16/h5-8H,4,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUOLZPRJGFUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)C)N=C1C)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126766 | |
Record name | 6-Ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893783-89-6 | |
Record name | 6-Ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893783-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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